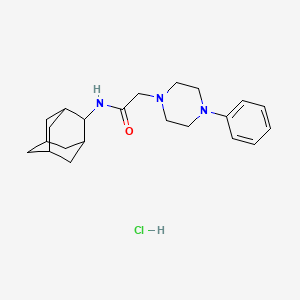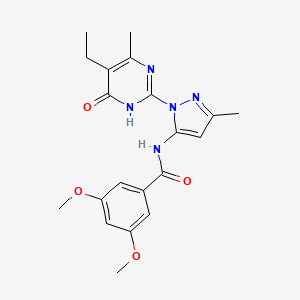
N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-3,5-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with several functional groups. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The presence of these heterocyclic rings suggests that this compound could have interesting biological activities .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement of these groups within the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors like its solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .Aplicaciones Científicas De Investigación
Synthesis and Anticancer Activity
Research has focused on the synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives, exploring their potential anticancer activities. For example, one study outlined the preparation of pyrazolo[3,4-d][1,3]oxazin-4-ones through a series of chemical reactions, leading to compounds tested for antitumor activity against the MCF-7 human breast adenocarcinoma cell line. This research highlighted the potent inhibitory activity of specific derivatives, showcasing the potential of such compounds in cancer treatment contexts (Abdellatif et al., 2014).
Synthesis and Biological Evaluation as Anticancer and Anti-inflammatory Agents
Another study synthesized a novel series of pyrazolopyrimidines, evaluating their cytotoxic and 5-lipoxygenase inhibition activities. This research aimed to discover compounds with dual functionality: anticancer and anti-inflammatory properties. The synthesized compounds demonstrated significant cytotoxic activity against cancer cell lines, such as HCT-116 and MCF-7, and showed promising 5-lipoxygenase inhibition, indicating their potential as therapeutic agents (Rahmouni et al., 2016).
Antibacterial and Antifungal Pharmacophore Identification
Pyrazole derivatives have been investigated for their potential as antibacterial and antifungal agents. A study focused on identifying pharmacophore sites within these compounds that contribute to their antimicrobial efficacy. Through synthesis and characterization, including X-ray crystal studies, researchers aimed to pinpoint the structural features responsible for antitumor, antifungal, and antibacterial activities, offering insights into the design of new pharmacological agents (Titi et al., 2020).
Inhibition of Human Dihydroorotate Dehydrogenase (DHODH)
Research into the inhibition of DHODH, an enzyme involved in the de novo synthesis of pyrimidines, has led to the development of novel compounds based on the structural framework of pyrazoylethylbenzamide. These studies aim to identify selective antagonists for therapeutic applications, such as in the treatment of diseases where cell proliferation is a key factor (Munier-Lehmann et al., 2015).
Mecanismo De Acción
The mechanism of action of this compound is not known without specific study. If this compound has biological activity, it could interact with various enzymes or receptors in the body, but this would need to be determined through experimental study.
Safety and Hazards
Propiedades
IUPAC Name |
N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O4/c1-6-16-12(3)21-20(23-19(16)27)25-17(7-11(2)24-25)22-18(26)13-8-14(28-4)10-15(9-13)29-5/h7-10H,6H2,1-5H3,(H,22,26)(H,21,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBWHFSZCSYFLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)N2C(=CC(=N2)C)NC(=O)C3=CC(=CC(=C3)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-3,5-dimethoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


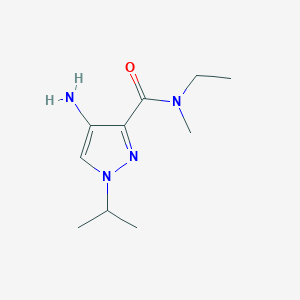
![N-[dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl chloride](/img/structure/B2648234.png)
![(E)-phenyl 4-((3-(benzo[d][1,3]dioxol-5-yl)acrylamido)methyl)piperidine-1-carboxylate](/img/structure/B2648235.png)
![1-chloro-N-[1-(furan-2-yl)ethyl]isoquinoline-3-carboxamide](/img/structure/B2648236.png)

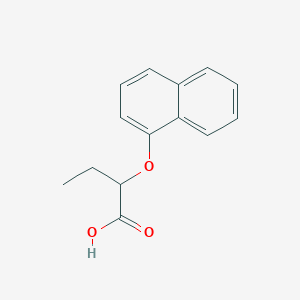
![(2R,5S)-1,5-Bis[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B2648241.png)
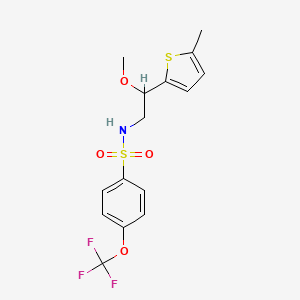
![6-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2648246.png)


